4-(Trifluoromethyl)oxan-4-amine
Overview
Description
4-(Trifluoromethyl)oxan-4-amine is a synthetic compound belonging to the oxanamine family. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to an oxan-4-amine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)oxan-4-amine can be achieved through several methods. One notable method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method offers good functional group tolerance and utilizes inexpensive materials . Another approach involves the use of (Me4N)SCF3 (tetramethylammonium trifluoromethanesulfinate) as a bench-stable precursor, which is converted to the desired trifluoromethyl amine through a two-step process involving thiocarbamoyl fluoride and silver fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often prioritize methods that minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert it to oxan-4-amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while substitution reactions can produce a variety of functionalized oxan-4-amine compounds.
Scientific Research Applications
4-(Trifluoromethyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with applications in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)piperazine-1-carboxylate: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness: 4-(Trifluoromethyl)oxan-4-amine is unique due to its oxan-4-amine structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)1-3-11-4-2-5/h1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKOOYOCPVXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-37-2 | |
Record name | 4-(trifluoromethyl)oxan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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